Hemoglobin Geelong is a variant of human hemoglobin characterized by a specific mutation in the beta-globin chain. The mutation is denoted as β139(H17)Asn→Asp, indicating a substitution of asparagine with aspartic acid at position 139 of the beta chain. This variant is classified under abnormal hemoglobins and has been studied for its implications in hemoglobinopathies.
Hemoglobin Geelong was first identified in individuals from Australia, specifically in the Geelong region, hence its name. Research on this variant has been documented in various scientific publications, including studies focusing on its synthesis, structural properties, and clinical significance.
The synthesis of hemoglobin Geelong occurs through the standard pathway of globin synthesis but is affected by the specific mutation in the beta-globin gene. The process begins with transcription of the beta-globin gene followed by translation into the beta-globin polypeptide chain. The presence of the mutation can lead to altered ratios of globin chains and may affect the stability and functionality of the resulting hemoglobin molecule.
Hemoglobin Geelong retains a similar tetrameric structure to normal adult hemoglobin but exhibits differences due to its unique amino acid composition. Hemoglobin typically consists of two alpha and two beta chains (α2β2), with each chain containing a heme group responsible for oxygen binding.
The mechanism by which hemoglobin Geelong functions involves its ability to bind and release oxygen similarly to normal hemoglobins but may differ due to structural changes from the mutation.
Hemoglobin Geelong serves as an important subject for research into abnormal hemoglobins and their clinical implications. Understanding this variant contributes to broader studies on:
Research into variants like hemoglobin Geelong continues to inform medical practices related to blood disorders and contribute to advancements in genetic research.
Hemoglobin (Hb) functions as a tetrameric metalloprotein comprising two α-globin and two β-globin subunits, each harboring a heme group that facilitates reversible oxygen binding. The quaternary structure features a central water cavity, whose conformation fluctuates between tense (T, deoxygenated) and relaxed (R, oxygenated) states. This allosteric transition enables cooperative oxygen binding and release, modulated by heterotropic effectors like 2,3-bisphosphoglycerate (2,3-BPG), which stabilizes the low-affinity T state [4] [9].
The β-globin subunit exhibits higher evolutionary divergence compared to the α-globin cluster. While α-globin genes remain genomically stable, β-globin genes demonstrate lineage-specific expansions, deletions, and transpositions across vertebrates. This plasticity underpins species-specific adaptations but also increases susceptibility to pathogenic mutations [1]. Position β139—located at the H17 residue within the central cavity—is a highly conserved asparagine residue critical for:
Table 1: Functional Impact of Beta-Globin Mutations at Key Sites
Mutation Site | Wild-Type Residue | Common Variants | Functional Consequence |
---|---|---|---|
β6 | Glutamate | HbS (Glu→Val) | Polymerization, sickling |
β121 | Glutamate | HbO-Arab (Glu→Lys) | Reduced solubility |
β139 | Asparagine | Hb Geelong (Asn→Asp) | Mild instability, altered cavity dynamics |
Hb Geelong arises from an Asn→Asp substitution at β139. This single charge alteration disrupts cavity electrostatics, mildly destabilizing the tetramer and reducing 2,3-BPG binding affinity. Unlike catastrophic mutations (e.g., HbS), this variant retains near-normal oxygen transport capability but may exacerbate comorbidities like β-thalassemia due to impaired subunit synthesis kinetics [2] [5].
Hb Geelong (β^139 Asp) was first identified in 1991 during an investigation of a 43-year-old German woman of Polish-Russian descent presenting with hemolytic anemia and reticulocytosis. Laboratory analysis revealed:
The variant was characterized via tryptic digestion of the abnormal β chain, peptide fingerprinting, and amino acid analysis of the isolated βT-14 fragment. Dansyl-Edman degradation confirmed the Asn→Asp replacement at position 139. The mutation was ascribed to an AAT→GAT transition at codon 139 of the HBB gene, though DNA sequencing was not performed initially [5].
A second case emerged in 1997 in a Japanese male, confirming transcontinental distribution. Both cases lacked familial studies, hindering inheritance pattern analysis. The variant was designated "Hb Geelong" following the convention of naming hemoglobin variants after discovery locations [8].
Table 2: Documented Cases of Hemoglobin Geelong
Case | Year | Population | Hb Geelong (%) | Clinical Presentation | Coexisting Conditions |
---|---|---|---|---|---|
1 | 1991 | German (Polish-Russian) | 15–20 | Hemolytic anemia, reticulocytosis | β^+-thalassemia |
2 | 1997 | Japanese | Not reported | Not fully described | None identified |
Accurate prevalence data for Hb Geelong remains scarce due to:
The Global Burden of Disease Study 2021 estimates hemoglobinopathies collectively cause 89.0 YLDs per 100,000 population, ranking as the second leading cause of anemia-related disability worldwide. Specific contributions from rare variants like Hb Geelong are not quantified but are subsumed within the broader category of "hemoglobinopathies and hemolytic anemias" [3] [6].
Geographical distribution suggests dual origins:
Hb Geelong’s clinical significance manifests primarily in compound heterozygous states. The index case exhibited exacerbated anemia when co-inherited with β^+-thalassemia, demonstrating synthetic imbalance (α:β ≈ 2.5:1) and reduced variant stability. Population allele frequencies remain unestablished, but its presence across divergent lineages indicates potential founder effects or recurrent mutations at a CpG dinucleotide hotspot (codon 139: AAC→GAC) [5] [9].
Table 3: Global Burden of Hemoglobinopathies (2021)
Disease Category | Cause-Specific YLD Rate/100,000 | Total Anemia YLDs Attributable (%) |
---|---|---|
Dietary iron deficiency | 422.4 | 54.2 |
Hemoglobinopathies | 89.0 | 22.5 |
Neglected tropical diseases | 36.3 | 8.0 |
Routine screening in high-risk populations—particularly those with thalassemia syndromes or unexplained hemolytic anemia—could clarify Hb Geelong’s epidemiological footprint. Genomics-based approaches (e.g., targeted HBB sequencing) are essential for detection, as biochemical methods lack discriminatory power [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1